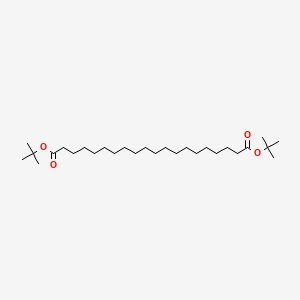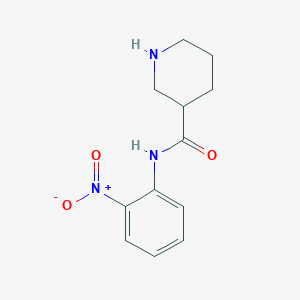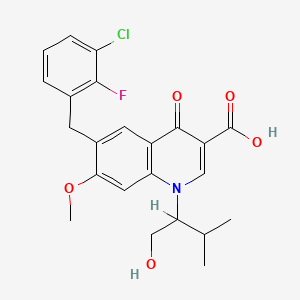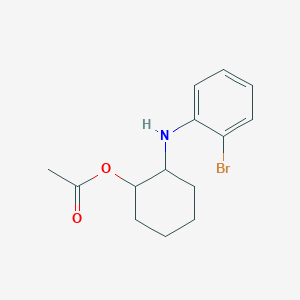
Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate is an organic compound with the molecular formula C15H17NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate typically involves the reaction of ethyl pyrrole-2-carboxylate with 1-phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, such as continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylate derivatives.
Reduction: Reduction reactions can convert it into different pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acids, while substitution reactions can produce various N-substituted pyrrole derivatives .
Scientific Research Applications
Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate, particularly in its role as a sedative hypnotic, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the activity of these receptors, leading to increased inhibitory neurotransmission and resulting in sedative effects. Unlike some related compounds, it does not significantly inhibit steroid synthesis, making it a safer alternative for certain medical applications .
Comparison with Similar Compounds
Similar Compounds
Etomidate: A sedative hypnotic that also acts on GABA receptors but has significant side effects related to steroid synthesis inhibition.
Pyrrole-2-carboxylate derivatives: Various derivatives with different substituents on the pyrrole ring, each with unique properties and applications
Uniqueness
Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate is unique due to its balanced profile of efficacy and safety. It retains the beneficial properties of related compounds like etomidate but with a significantly reduced risk of inhibiting steroid synthesis, making it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 |
InChI Key |
YRYOWTHHYBWOJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate](/img/structure/B12284350.png)
![tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12284357.png)



![2-[(Difluoromethyl)sulfanyl]ethan-1-amine](/img/structure/B12284374.png)
![[2-(9-Bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12284378.png)

![sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12284389.png)

